Ethyl tridecanoate

Catalog No.
S1535134
CAS No.
28267-29-0
M.F
C15H30O2
M. Wt
242.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl tridecanoate

CAS Number

28267-29-0

Product Name

Ethyl tridecanoate

IUPAC Name

ethyl tridecanoate

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

InChI

InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)17-4-2/h3-14H2,1-2H3

InChI Key

QJYYMNOTJXIOBP-UHFFFAOYSA-N

SMILES

Array

Synonyms

Ethyl n-Tridecanoate; Ethyl Tridecanoate

Canonical SMILES

CCCCCCCCCCCCC(=O)OCC

Ethyl tridecanoate is a fatty acid ester.
Ethyl tridecanoate has been reported in Saussurea involucrata, Houttuynia cordata, and Mangifera indica with data available.

Ethyl tridecanoate is a synthetic, odd-chain fatty acid ethyl ester (FAEE) primarily procured as a high-fidelity internal standard for gas chromatography-mass spectrometry (GC-MS) workflows and as a tunable organic phase change material (PCM). With a boiling point of 121–123 °C at 2.2 mmHg and a distinct stable melting transition at -0.75 °C (272.4 K), it provides predictable thermal and chromatographic behavior [1]. As a 15-carbon ester derived from a 13-carbon odd-chain fatty acid, it is structurally absent from the vast majority of natural lipid profiles[2]. This structural absence makes it a critical baseline material for quantifying fatty acid profiles in biofuels, complex food matrices, and clinical lipidomics, where avoiding overlap with endogenous lipids is a strict procurement requirement [3].

Substituting ethyl tridecanoate with common even-chain analogs, such as ethyl dodecanoate (C12) or ethyl tetradecanoate (C14), compromises quantitative accuracy in biological assays due to severe endogenous background interference[1]. Furthermore, substituting it with methyl tridecanoate in ethanol-rich matrices—such as alcoholic beverages or ethanol-based biodiesel—introduces transesterification artifacts [2]. During heated headspace extraction or prolonged storage, methyl esters can partially convert to ethyl esters in the presence of ethanol, skewing recovery rates and retention indices[3]. Procurement must specifically target the ethyl ester of the odd-chain C13 acid to ensure matrix compatibility and absolute signal specificity.

Chromatographic Baseline Resolution in Lipidomics

In GC-MS profiling of natural oils and biofuels, the selection of an internal standard dictates quantification accuracy. Ethyl tridecanoate provides near-zero endogenous background interference, whereas even-chain esters like ethyl dodecanoate (C12) and ethyl tetradecanoate (C14) are naturally abundant [1]. In typical plant lipid extracts, even-chain fatty acids can constitute >10-40% of the total lipid mass, completely masking the internal standard signal. Conversely, the C13 odd-chain structure of ethyl tridecanoate ensures >99% signal specificity, allowing for precise peak integration without baseline subtraction errors [2].

Evidence DimensionEndogenous background interference in natural lipid matrices
Target Compound Data<0.1% natural abundance (Ethyl tridecanoate)
Comparator Or Baseline>10-40% natural abundance (Ethyl dodecanoate / C12)
Quantified Difference>99% signal specificity for the target compound
ConditionsGC-MS lipid profiling of plant oils and biological matrices

Eliminates peak overlap and quantification errors in complex matrices, ensuring reliable procurement for analytical testing workflows.

Matrix Stability in Ethanol-Rich Extractions

When analyzing ethanol-rich samples (e.g., wine, brandy, or bioethanol), the internal standard must resist solvent-induced structural changes. Methyl tridecanoate, a common alternative, is susceptible to transesterification when exposed to ethanol during heated headspace solid-phase microextraction (HS-SPME) or prolonged storage [1]. This reaction converts a fraction of the methyl ester into the ethyl ester, distorting the internal standard concentration. Procuring ethyl tridecanoate bypasses this issue entirely, maintaining 100% structural stability and a constant retention index in ethanolic matrices [2].

Evidence DimensionStructural stability in ethanol-rich matrices
Target Compound Data100% stable (no transesterification artifacts)
Comparator Or BaselinePartial conversion to ethyl esters (Methyl tridecanoate)
Quantified DifferenceZero artifact formation with the target compound
ConditionsHeated HS-SPME (e.g., 80 °C for 40 mins) in alcoholic matrices

Prevents artifact formation during sample prep, making it the mandatory standard for analyzing alcoholic beverages and ethyl-biodiesel.

Latent Heat Storage Capacity for Phase Change Applications

Beyond analytical chemistry, ethyl tridecanoate is evaluated as an organic phase change material (PCM) for sub-zero thermal energy storage. Adiabatic calorimetry reveals that the stable crystalline form of ethyl tridecanoate has a triple-point temperature of 272.4 K (-0.75 °C) and an enthalpy of fusion (ΔfusH) of 40.7 kJ/mol [1]. When compared to the shorter odd-chain analog, ethyl undecanoate (C11), which melts at 259.17 K with an enthalpy of fusion of 36.1 kJ/mol, ethyl tridecanoate provides a ~12.7% higher thermal storage capacity per mole [1]. This makes it a highly effective candidate for precision cold-chain packaging requiring near-freezing thermal buffering.

Evidence DimensionEnthalpy of fusion (Latent heat storage capacity)
Target Compound Data40.7 kJ/mol at 272.4 K
Comparator Or Baseline36.1 kJ/mol at 259.17 K (Ethyl undecanoate)
Quantified Difference~12.7% higher thermal storage capacity per mole
ConditionsAdiabatic calorimetry from 175 K to 320 K

Provides a precise, higher-capacity latent heat storage profile for specialized cold-chain packaging and thermal regulation systems.

Internal Standard for Food and Beverage Volatile Profiling

Directly leverages its stability in ethanol and absence in natural matrices to quantify trace volatiles in wines, spirits, and fermented foods using HS-SPME-GC-MS [1].

Baseline Reference for Biodiesel Transesterification Analysis

Utilized to accurately determine the conversion efficiency of vegetable oils into fatty acid ethyl esters (FAEEs), where its odd-chain structure prevents overlap with endogenous C16 and C18 esters [2].

Sub-Zero Organic Phase Change Material (PCM)

Applied in advanced cold-chain logistics and thermal energy storage systems requiring a precise, high-enthalpy melting transition just below the freezing point of water (272.4 K) [3].

XLogP3

6.2

Hydrogen Bond Acceptor Count

2

Exact Mass

242.224580195 Da

Monoisotopic Mass

242.224580195 Da

Heavy Atom Count

17

Other CAS

117295-96-2
28267-29-0

Wikipedia

Ethyl tridecanoate

General Manufacturing Information

Tridecanoic acid, ethyl ester: INACTIVE

Dates

Last modified: 08-15-2023
Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019

Explore Compound Types